molecular formula C15H17N3O5S B7465069 [2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate

[2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate

Cat. No.: B7465069
M. Wt: 351.4 g/mol
InChI Key: HRUGNHGYCFXIHB-UHFFFAOYSA-N
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Description

[2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and an appropriate aldehyde or ketone under acidic or basic conditions to form the benzothiazole ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and the use of ionic liquids as catalysts have been developed to improve reaction efficiency and yield . These methods offer shorter reaction times and higher yields compared to conventional methods.

Chemical Reactions Analysis

Types of Reactions

[2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol or dioxane and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Chemistry

In chemistry, [2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound has been studied for its potential use as an antimicrobial agent and as a precursor for the development of new drugs .

Industry

In industry, benzothiazole compounds are used as vulcanization accelerators in the rubber industry, as well as in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate include other benzothiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the hexanoate ester moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-2-3-4-5-14(20)23-9-13(19)17-15-16-11-7-6-10(18(21)22)8-12(11)24-15/h6-8H,2-5,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUGNHGYCFXIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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